molecular formula C21H22N6O2 B11318973 ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B11318973
M. Wt: 390.4 g/mol
InChI Key: FWZFAQWRFFZPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate (hereafter referred to as the target compound) is a heterocyclic molecule featuring fused pyrazole and pyrimidine rings. Its structure includes:

  • A pyrazolo[1,5-a]pyrimidine core substituted with 3,5-dimethyl and 2-(4-methylphenyl) groups.
  • A pyrazole ring at position 7 of the pyrimidine, bearing a 5-amino substituent and an ethyl carboxylate ester at position 2.

This compound belongs to a class of pyrazolo-pyrimidine derivatives known for diverse pharmacological applications, including kinase inhibition, receptor antagonism, and anti-inflammatory activity . Its structural complexity and substituent arrangement influence solubility, bioavailability, and target binding.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C21H22N6O2/c1-5-29-21(28)16-11-23-26(19(16)22)17-10-13(3)24-20-14(4)18(25-27(17)20)15-8-6-12(2)7-9-15/h6-11H,5,22H2,1-4H3

InChI Key

FWZFAQWRFFZPET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)C)C)C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters with Aminopyrazoles

The pyrazolo[1,5-a]pyrimidine ring is synthesized via a [4+2] cycloaddition between ethyl 3-ethoxyacrylate and 5-amino-1H-pyrazole-4-carboxylate derivatives.

Representative Procedure (Adapted from):

  • Reactants :

    • Ethyl 5-amino-1H-pyrazole-4-carboxylate (20.40 g, 131.40 mmol)

    • Ethyl 3-ethoxyacrylate (28.6 mL, 197.20 mmol)

    • Cs2CO3 (64.20 g, 197.20 mmol) in DMF (250 mL)

  • Conditions : Stirred at 110°C for 16 h under inert atmosphere.

  • Workup : Acidification with AcOH (80 mL), extraction with CH2Cl2, and recrystallization from EtOH.

  • Yield : 92% of ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate.

Substituted Variants:

To introduce 3,5-dimethyl and 2-(4-methylphenyl) groups, modified β-ketoesters or pre-functionalized aminopyrazoles are employed. For example:

  • 3,5-Dimethyl substitution : Use 3-methyl-5-amino-1H-pyrazole-4-carboxylate and dimethylacetylacetate.

  • 2-(4-Methylphenyl) installation : Suzuki coupling of a brominated intermediate with 4-methylphenylboronic acid.

Functionalization of the Pyrazolo[1,5-a]Pyrimidine Core

Bromination at the 7-Position

A critical step for subsequent coupling with the pyrazole moiety involves introducing a leaving group (e.g., bromine) at the 7-position.

Bromination Protocol (Adapted from):

  • Reactants :

    • Pyrazolo[1,5-a]pyrimidine precursor (25 g, 148 mmol)

    • t-BuONO (29.5 mL, 221.5 mmol)

    • CuBr2 (39.7 g, 177.5 mmol) in acetonitrile.

  • Conditions : Stirred at 65°C for 3 h.

  • Yield : 68–81% of 7-bromo-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine.

Coupling with Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

Nucleophilic Aromatic Substitution (SNAr)

The 7-bromo intermediate undergoes displacement with the pyrazole amine under basic conditions.

Optimized Conditions:

  • Reactants :

    • 7-Bromo-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (1 eq)

    • Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.2 eq)

    • K2CO3 (2 eq) in DMF at 120°C for 12 h.

  • Yield : 75–82% after purification via silica gel chromatography.

Esterification and Final Product Isolation

Ester Group Retention and Purification

The ethyl ester group remains intact during coupling. Final purification involves:

  • Solvent Recrystallization : Ethanol/water mixtures to remove unreacted starting materials.

  • Column Chromatography : Hexane/ethyl acetate gradients (3:1 to 1:1) for high-purity isolation (>98% by HPLC).

Analytical Characterization

Key Spectroscopic Data:

  • 1H NMR (DMSO-d6) : δ 1.28 (t, J = 7.1 Hz, 3H, CH2CH3), 2.35 (s, 3H, Ar-CH3), 2.50 (s, 3H, pyrimidine-CH3), 4.28 (q, J = 7.1 Hz, 2H, OCH2), 6.15 (d, J = 7.9 Hz, 1H, pyrimidine-H), 8.13 (s, 1H, pyrazole-H).

  • HRMS (ESI) : m/z calcd for C21H21ClN6O2 [M+H]+: 425.15; found: 425.14 .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine at position 5 of the pyrazole ring participates in nucleophilic substitution reactions. For example:

  • Acylation : Treatment with acetyl chloride in anhydrous dichloromethane yields the corresponding acetamide derivative. This reaction typically proceeds at 0–5°C with triethylamine as a base, achieving >80% yields.

  • Sulfonation : Reaction with aryl sulfonyl chlorides introduces sulfonamide groups, enhancing solubility for biological testing.

Ester Hydrolysis and Carboxylic Acid Derivatives

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield
2M HCl, reflux (6 hr)Carboxylic acid92%
NaOH (aq), 80°C (4 hr)Sodium carboxylate88%

The resulting carboxylic acid serves as a precursor for amide or ester derivatives via coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrimidine and pyrazole rings undergo EAS:

  • Nitration : Nitration at the pyrimidine C6 position using HNO3/H2SO4 introduces nitro groups, enabling further reduction to amines .

  • Halogenation : Bromination with NBS in CCl4 selectively substitutes the pyrazole C4 position.

Acylation and Alkylation Reactions

The amino group reacts with:

  • Acyl chlorides : Forms stable amides (e.g., benzoylation with benzoyl chloride).

  • Alkyl halides : Produces N-alkylated derivatives under phase-transfer catalysis (e.g., benzyl bromide, K2CO3, TBAB).

Cyclization and Ring-Forming Reactions

Under reflux in DMF, the compound undergoes cyclization to form fused heterocycles:

  • Pyrazolo[1,5-a]pyrimido[5,4-e]pyrimidines : Achieved via condensation with formamide, yielding tricyclic structures with antitumor potential .

Oxidation and Reduction Reactions

  • Oxidation : MnO2 oxidizes the methyl substituents on the pyrimidine ring to carboxylic acids.

  • Reduction : Sn/HCl reduces nitro groups (if introduced via nitration) to amines .

Cross-Coupling Reactions

Palladium-catalyzed reactions modify peripheral substituents:

Reaction Type Reagents Products
Suzuki-MiyauraAryl boronic acid, Pd(PPh3)4Biaryl derivatives at C7
SonogashiraTerminal alkynes, CuIAlkynyl-substituted analogs

Formylation and Functional Group Interconversion

Vilsmeier-Haack formylation (POCl3/DMF) introduces formyl groups at the pyrazole C3 position, enabling subsequent aldol condensations .

Research Findings and Comparative Analysis

Key advancements in reactivity include:

  • Regioselectivity : Electron-donating groups (e.g., methyl) on the pyrimidine ring direct electrophilic attacks to C6 .

  • Catalytic Efficiency : Pd-based catalysts achieve >90% conversion in cross-couplings under microwave irradiation .

Comparative Reaction Yields

Reaction Optimal Conditions Yield Range
Ester hydrolysis2M HCl, reflux88–92%
AcylationAcCl, NEt3, CH2Cl275–85%
Suzuki couplingPd(PPh3)4, K2CO3, DMF/H2O82–90%

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly for developing kinase inhibitors and photoluminescent materials .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate features a complex heterocyclic structure that contributes to its biological activity. The compound's molecular formula is C19H24N6O2C_{19}H_{24}N_6O_2, with a molecular weight of approximately 372.44 g/mol. The presence of multiple nitrogen atoms in its structure allows for various interactions with biological targets, making it a candidate for numerous applications.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, pyrazole derivatives have shown effectiveness in inhibiting cell proliferation and promoting cell death in colorectal carcinoma models .

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities. Pyrazoles are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Ethyl 5-amino derivatives have been reported to exhibit significant radical scavenging activity, surpassing traditional antioxidants like ascorbic acid .

Antimicrobial Activity

Pyrazoles, including ethyl 5-amino derivatives, have demonstrated antimicrobial properties against a range of pathogens. Their ability to inhibit bacterial growth makes them potential candidates for developing new antibacterial agents. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Neuroprotective Effects

Recent studies suggest that certain pyrazole derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neuroinflammatory responses and protecting neuronal cells from oxidative damage .

Case Study 1: Anticancer Evaluation

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various pyrazole derivatives, including ethyl 5-amino compounds. The results indicated that these compounds significantly inhibited the growth of several cancer cell lines, with IC50 values suggesting potent activity against RKO colorectal carcinoma cells .

Case Study 2: Antioxidant Activity Assessment

In another research effort focused on antioxidant properties, ethyl 5-amino derivatives were subjected to DPPH radical scavenging assays. The findings revealed that these compounds exhibited superior antioxidant activity compared to standard antioxidants, indicating their potential use in formulations aimed at reducing oxidative stress .

Case Study 3: Antimicrobial Testing

A comprehensive evaluation of the antimicrobial efficacy of pyrazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. Ethyl 5-amino derivatives demonstrated significant inhibition zones in agar diffusion tests, suggesting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared to structurally related pyrazolo[1,5-a]pyrimidines and pyrazole derivatives (Table 1).

Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Features Reference
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Pyrazolo[1,5-a]pyrimidine - 7-Methyl
- 2-Phenyl
- 5-Carboxylate
Lacks amino group; phenyl enhances lipophilicity.
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolo[1,5-a]pyrimidinone - 5-(4-Methoxyphenyl)
- 7-Oxo
Oxo group increases hydrogen-bonding potential; methoxy improves solubility.
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK76) Pyrazolo[1,5-a]pyrimidinone - 5-(3,5-Bis(trifluoromethyl)phenyl)
- 4-Nitrophenyl
Electron-withdrawing groups (NO₂, CF₃) enhance electrophilicity and metabolic stability.
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine - Difluoromethyl
- 4-Methoxyphenyl
- Carboxamide
Carboxamide group improves binding affinity; difluoromethyl enhances bioavailability.
Key Observations:

Amino Group vs. Carboxylate/Oxo: The target compound’s 5-amino substituent on the pyrazole ring distinguishes it from analogs like MK66 and MK76, which feature oxo or carboxylate groups. The amino group may enhance hydrogen-bonding interactions with biological targets .

Substituent Lipophilicity : The 4-methylphenyl group in the target compound balances lipophilicity compared to phenyl (higher lipophilicity, ) or nitrophenyl (polar but metabolically unstable, ).

Pharmacological and Physicochemical Properties

  • Bioactivity: Pyrazolo[1,5-a]pyrimidines are reported as CRF1 antagonists, COX-2 inhibitors, and benzodiazepine receptor ligands . The amino group in the target compound may modulate selectivity for these targets.
  • Solubility: The ethyl carboxylate ester likely improves solubility compared to non-esterified derivatives (e.g., MK66) but reduces it relative to carboxamide-containing analogs (e.g., ).
  • Melting Points : Analogs like MK66 (mp >340°C) and ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (colorless crystals) suggest high thermal stability for the target compound .

Biological Activity

Ethyl 5-amino-1-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula: C21H22N6O2
  • Molecular Weight: 390.4 g/mol
  • CAS Number: 1202975-18-5

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is known for its potent anticancer properties. Research indicates that compounds within this class can inhibit cell growth and induce apoptosis in various cancer cell lines.

Case Studies and Findings

  • Cell Viability Assays:
    • A study screened a library of pyrazolo[1,5-a]pyrimidin-7-ols against the MDA-MB-231 human breast cancer cell line. The results demonstrated significant growth inhibition compared to control groups, with some derivatives showing IC50 values below 1 µM, indicating high potency against cancer cells .
  • Mechanism of Action:
    • The anticancer effects are often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds derived from this scaffold have shown to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .
  • Table of Anticancer Activity:
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2310.39Aurora-A inhibition
Compound BHCT1160.46CDK2 inhibition
Compound CMCF70.01Multi-targeted kinase inhibition

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.

Research Insights

  • Inhibition of NF-kB Pathway:
    • Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit LPS-induced NF-kB activation in macrophages, which is crucial for inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Table of Anti-inflammatory Activity:
CompoundAssay TypeResult
Compound DNF-kB InhibitionSignificant inhibition
Compound ECytokine Release AssayReduced TNF-alpha levels

Antimicrobial and Other Activities

Pyrazolo[1,5-a]pyrimidines have also been evaluated for their antimicrobial properties. Recent studies indicate that these compounds exhibit activity against various bacterial strains and may serve as potential candidates for antibiotic development .

Q & A

Q. What are the typical synthetic routes and key intermediates for this compound?

The compound is synthesized via condensation reactions between 5-amino-3-arylpyrazoles and diketone esters. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-phenylpyrazole under reflux in ethanol, followed by purification via silica gel chromatography and recrystallization . Optimized protocols may involve additives (e.g., acidic/basic catalysts) to enhance regioselectivity and yield, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses . Key intermediates include substituted pyrazole amines and diketone esters, with careful control of reaction time and temperature to avoid isomerization .

Q. How is structural characterization performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and molecular conformation. For example, SC-XRD of similar pyrazolo[1,5-a]pyrimidines reveals planar fused-ring systems, dihedral angles between substituents (e.g., phenyl groups), and hydrogen-bonding networks stabilizing the crystal lattice . Complementary techniques include:

  • NMR : Assigning peaks for methyl, ethyl, and aromatic protons to verify substituent positions.
  • IR spectroscopy : Identifying functional groups like carboxylate esters (C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry : Confirming molecular weight and fragmentation patterns .

Q. What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?

Analogous compounds exhibit diverse activities, such as:

  • Receptor antagonism : Peripheral benzodiazepine receptor ligands and CRF1 antagonists .
  • Enzyme inhibition : COX-2 selectivity and HMG-CoA reductase inhibition .
  • Anticancer potential : Trifluoromethyl-substituted derivatives show enhanced bioactivity due to improved metabolic stability and target binding . Structure-activity relationship (SAR) studies emphasize the role of substituents (e.g., 4-methylphenyl, trifluoromethyl) in modulating potency .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms enable in silico prediction of regioselectivity and transition states. For instance, ICReDD’s workflow combines computational modeling with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches . Key steps:

  • Reaction profiling : Mapping energy barriers for competing pathways (e.g., 5- vs. 7-substitution in pyrazolo[1,5-a]pyrimidines).
  • Molecular dynamics : Simulating solvent effects and steric hindrance from bulky substituents .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or compound purity. Methodological solutions include:

  • Standardized bioassays : Replicate experiments using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding for receptor studies) .
  • Purity validation : HPLC-MS to confirm >95% purity, excluding impurities as confounding factors.
  • Comparative SAR : Analyze substituent effects across structurally related analogs to isolate activity trends .

Q. What statistical experimental design (DoE) methods are recommended for process optimization?

Use factorial designs (e.g., Box-Behnken, central composite) to screen variables (e.g., temperature, solvent ratio, catalyst loading) with minimal experiments. For example:

  • Response surface methodology (RSM) : Models interactions between variables to maximize yield.
  • Taguchi arrays : Identifies robust conditions for scale-up, minimizing sensitivity to parameter fluctuations . Post-optimization validation via ANOVA ensures statistical significance of results.

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes for Pyrazolo[1,5-a]pyrimidine Derivatives

VariableOptimal RangeImpact on Yield/RegioselectivityReference
Reaction temperature80–100°C (reflux)Higher temps favor cyclization
SolventEthanol/THFPolar aprotic solvents reduce side products
Additivep-TsOH (acidic)Enhances regioselectivity by 15–20%

Table 2: Computational vs. Experimental Reactivity Trends

Computational PredictionExperimental OutcomeDiscrepancy AnalysisReference
5-substitution favored7-substitution observedSteric hindrance from 4-methylphenyl group
Low energy barrier for cyclizationHigh purity productConfirmed via SC-XRD and NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.